

# 1,2,2,6,6-Pentamethylpiperidin-4-one molecular structure and formula

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## Compound of Interest

Compound Name: 1,2,2,6,6-Pentamethylpiperidin-4-one

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## An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,2,2,6,6-Pentamethylpiperidin-4-one**, a derivative of piperidine, is a key synthetic intermediate with significant applications in the development of Hindered Amine Light Stabilizers (HALS) and as a building block in medicinal chemistry. Its sterically hindered structure imparts unique properties to its derivatives, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics.

### Molecular Structure and Formula

The molecular structure of **1,2,2,6,6-Pentamethylpiperidin-4-one** consists of a piperidine ring with a ketone group at the 4-position. The nitrogen atom is methylated, and the carbon atoms at positions 2 and 6 are each substituted with two methyl groups.

- Molecular Formula:  $C_{10}H_{19}NO$
- IUPAC Name: **1,2,2,6,6-Pentamethylpiperidin-4-one**

- CAS Number: 5554-54-1
- Molecular Weight: 169.26 g/mol

The presence of the five methyl groups, particularly the gem-dimethyl groups adjacent to the nitrogen, creates significant steric hindrance around the amine functionality. This structural feature is crucial for the function of HALS derived from this molecule.

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **1,2,2,6,6-Pentamethylpiperidin-4-one**.

Property	Value	Reference
Molecular Weight	169.26 g/mol	
Boiling Point	230-231 °C	
Density	0.949 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.476	

## Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.40	s	4H	-CH <sub>2</sub> -C(O)-CH <sub>2</sub> -
~2.25	s	3H	N-CH <sub>3</sub>
~1.15	s	12H	2,2,6,6-(CH <sub>3</sub> ) <sub>4</sub>

- Interpretation: The <sup>1</sup>H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The four protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are chemically equivalent and should appear as a singlet. The three protons of the N-methyl group will also produce a singlet. The twelve protons of the four methyl groups at the 2 and 6 positions are also equivalent and will give a single, strong singlet.

## Predicted $^{13}\text{C}$ NMR Spectral Data (100 MHz, $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~210	$\text{C}=\text{O}$ (C4)
~55	$-\text{CH}_2-$ (C3, C5)
~50	$\text{C}(\text{CH}_3)_2$ (C2, C6)
~40	$\text{N}-\text{CH}_3$
~30	$\text{C}(\text{CH}_3)_2$

- Interpretation: The  $^{13}\text{C}$  NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region. The carbons of the piperidine ring and the methyl groups will appear in the upfield region. The two methylene carbons (C3 and C5) are equivalent, as are the two quaternary carbons (C2 and C6) and the four methyl carbons attached to them. The N-methyl carbon will have a distinct chemical shift.

## Predicted Infrared (IR) Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2970-2850	Strong	C-H stretching (alkane)
~1715	Strong	$\text{C}=\text{O}$ stretching (ketone)
~1460	Medium	C-H bending (methylene and methyl)
~1365	Medium	C-H bending (gem-dimethyl)
~1250	Medium	C-N stretching

- Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding to the  $\text{C}=\text{O}$  stretching of the ketone. The C-H stretching and bending vibrations of the methyl and methylene groups will also be prominent. The C-N stretching vibration is expected to be in the fingerprint region.

## Predicted Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
169	Moderate	$[M]^+$ (Molecular Ion)
154	Strong	$[M - CH_3]^+$
83	Very Strong	$[M - C_4H_9NO]^+$ or $[C_5H_9N]^+$
58	Strong	$[C_3H_8N]^+$

- Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 169. The most abundant fragment (base peak) is likely to result from the alpha-cleavage of a methyl group, leading to a stable ion at m/z 154. Further fragmentation of the ring can lead to various smaller ions, with the fragment at m/z 83 being particularly stable due to the formation of a resonance-stabilized species.

## Experimental Protocols: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one

The synthesis of **1,2,2,6,6-Pentamethylpiperidin-4-one** is most commonly achieved through the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. The following protocol is based on a procedure described in the patent literature.[\[1\]](#)

Materials:

- 2,2,6,6-Tetramethylpiperidone (155 g)
- Acetone (300 g)
- Sodium hydroxide (100 g)
- Dimethyl sulfate (150 g)
- 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

- To the four-necked flask, add 2,2,6,6-tetramethylpiperidone, acetone, and sodium hydroxide.

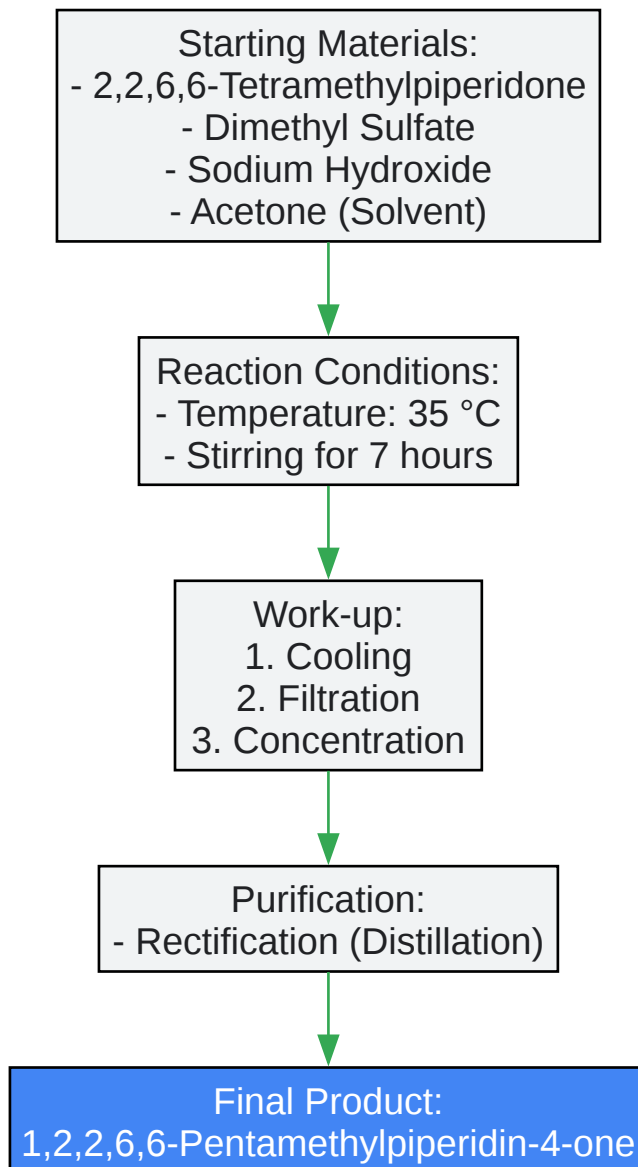
- Begin stirring the mixture and control the temperature at 35 °C.
- Slowly add dimethyl sulfate to the reaction mixture over a period of 2 hours, maintaining the temperature at 35 °C.
- After the addition is complete, continue to stir the reaction mixture at 35 °C for an additional 5 hours.
- Cool the reaction mixture and filter to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- The crude product is then purified by rectification (distillation) to yield the final product, 1,2,2,6,6-pentamethyl-4-piperidone.

Expected Yield: The reported yield for this procedure is approximately 95%.[\[1\]](#)

## Mandatory Visualization

The following diagram illustrates the synthesis workflow for **1,2,2,6,6-Pentamethylpiperidin-4-one**.

## Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one



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## Synthesis Workflow Diagram

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## References

- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
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